molecular formula C13H15NO2 B1658882 1-Benzoylazepan-2-one CAS No. 6248-28-8

1-Benzoylazepan-2-one

Cat. No. B1658882
CAS RN: 6248-28-8
M. Wt: 217.26 g/mol
InChI Key: FEFQUIPMKBPKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoylazepan-2-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzoylazepan-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzoylazepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoylazepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6248-28-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-benzoylazepan-2-one

InChI

InChI=1S/C13H15NO2/c15-12-9-5-2-6-10-14(12)13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

FEFQUIPMKBPKAR-UHFFFAOYSA-N

SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2

Other CAS RN

6248-28-8

solubility

0.01 M

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The comparison involves using soda instead of the Hunig base: 226.3 g of ε-caprolactam, 159.0 g of sodium carbonate and 1290 g of toluene are introduced into a 4 1 l flask. Under reflux, 281.1 g of benzoyl chloride are added dropwise over the course of 2 h at a rate such that CO2 evolution proceeds in a controlled manner. The mixture is then refluxed for a further 4 h. The reaction mixture is cooled to room temperature using water cooling (for about 15 min.), admixed with 500 g of water and vigorously stirred, and the aqueous phase is then separated off in a separating funnel. The toluene phase that remains is evaporated in a rotary evaporator at a temperature of 60° C. and residual toluene is removed in a vacuum drying oven, giving pale oil, which crystallizes upon cooling. M.p.: 69° C. The N-benzoylcaprolactam is obtained in a yield of 88% and a purity of 98%. The CO2 produced must be collected and disposed of separately.
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226.3 g
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159 g
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[Compound]
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4
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1 L
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1290 g
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281.1 g
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500 g
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Synthesis routes and methods II

Procedure details

Under a stream of nitrogen, 200 g of ε-caprolactam are introduced into a 1 l four-necked flask fitted with stirrer and thermometer and melted. 226 g of N,N-diisopropyl-N-ethylamine (Hunig base) and 250 g of benzoyl chloride are then added dropwise simultaneously over the course of 2 hours, with stirring. The temperature is maintained initially at 90° C.and then increased further to 110° C. When the reaction is complete, the melt, at 80° C., is introduced into 350 ml of water at room temperature and stirred. After one hour, the precipitated benzoylcaprolactam is filtered off and dried. The N-benzoylcaprolactam is obtained in a yield of 95% and a purity of >99% by GC. The Hunig base is worked up as in Example 1. The precipitated N,N-diisopropyl-N-ethylamine (water content: 0.13%) can again be reused without further purification.
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200 g
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226 g
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250 g
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350 mL
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